Unique C5‑Alkyne Reactivity vs. C5‑Unsubstituted Thiouracils Enables Thiazolo[3,2‑a]pyrimidine Cyclisation
Treatment of 2‑propargylthio‑6‑methyl‑pyrimidin‑4(1H)‑one (obtainable via S‑alkylation of the target compound) with a base catalyst selectively yields 3,5‑dimethyl‑7H‑thiazolo[3,2‑a]pyrimidin‑7‑one in a single step [1]. The analogous reaction starting from S‑allyl‑6‑methyl‑2‑thiouracil under identical base‑catalysis conditions gives a different angular cyclisation product. The C5‑propargyl group is therefore the minimal structural requirement for accessing this specific thiazolopyrimidine chemotype.
| Evidence Dimension | Cyclisation product under base catalysis (K₂CO₃/DMF, 80 °C) |
|---|---|
| Target Compound Data | 2‑Propargylthio‑6‑methyl‑pyrimidin‑4(1H)‑one → 3,5‑dimethyl‑7H‑thiazolo[3,2‑a]pyrimidin‑7‑one (exclusive product) |
| Comparator Or Baseline | S‑Allyl‑6‑methyl‑2‑thiouracil → angular thiazolo[3,2‑a]pyrimidine (different regioisomer) |
| Quantified Difference | Exclusive formation of one regioisomer vs. a different regioisomer; yields not quantified in the source |
| Conditions | Base‑catalysed cyclisation; K₂CO₃/DMF; 80 °C |
Why This Matters
For medicinal chemistry teams synthesising thiazolo[3,2‑a]pyrimidine libraries, the propargyl‑bearing scaffold is the only entry point to the 3,5‑dimethyl‑7H‑thiazolo[3,2‑a]pyrimidin‑7‑one isomer; C5‑unsubstituted or C5‑alkyl thiouracils cannot substitute.
- [1] Selective Cyclization of 2‑Propargylthio‑6‑methyl‑pyrimidin‑4(1H)‑one to Thiazolo[3,2‑a]pyrimidin‑7‑one. Journal of Sciences, Islamic Republic of Iran 1998, 9 (1), 53‑56. View Source
